molecular formula C9H12BrNO B8641732 2-Bromo-6-isobutoxypyridine CAS No. 891842-83-4

2-Bromo-6-isobutoxypyridine

Cat. No. B8641732
CAS RN: 891842-83-4
M. Wt: 230.10 g/mol
InChI Key: VOPULGNFFAHCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-isobutoxypyridine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-isobutoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-isobutoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

891842-83-4

Product Name

2-Bromo-6-isobutoxypyridine

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-6-(2-methylpropoxy)pyridine

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3

InChI Key

VOPULGNFFAHCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-methylpropan-1-ol (1 mL), was added sodium (36 mg, 1.56 mmol). The mixture was stirred at 70° C. until sodium was ˜75% consumed, then 1 mL THF and the mixture was stirred an additional 15 min. To this mixture, 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 2 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 185 mg of Intermediate 162.1 as a colorless oil. LCMS (2 min gradient) RT=1.98 min, 230.2 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.